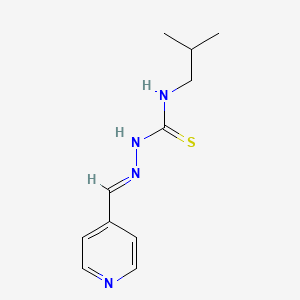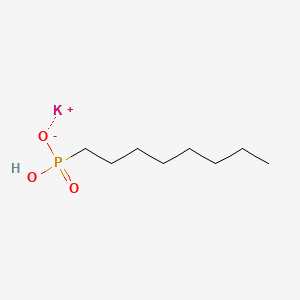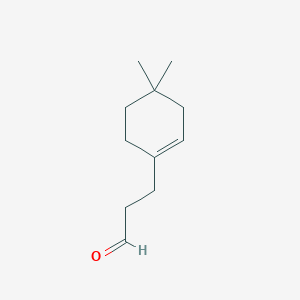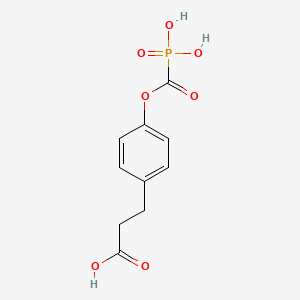
Potassium 4-chloro-2-cyclohexylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C12H14ClKO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenolate ring with a chlorine substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Potassium 4-chloro-2-cyclohexylphenolate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chloro-2-cyclohexylphenol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the phenol group is deprotonated by the potassium hydroxide, forming the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product .
化学反応の分析
Types of Reactions
Potassium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenolate ring can participate in redox reactions.
Addition Reactions: The cyclohexyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Addition Reactions: Electrophiles like halogens or acids are used in the presence of catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenolate ring.
Addition Reactions: Products include cyclohexyl derivatives with additional functional groups.
科学的研究の応用
Potassium 4-chloro-2-cyclohexylphenolate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of potassium 4-chloro-2-cyclohexylphenolate involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and ionic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Potassium 4-chlorophenolate
- Potassium 2-cyclohexylphenolate
- Potassium 4-chloro-2-methylphenolate
Uniqueness
Potassium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both the chlorine and cyclohexyl groups on the phenolate ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
85204-39-3 |
|---|---|
分子式 |
C12H14ClKO |
分子量 |
248.79 g/mol |
IUPAC名 |
potassium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C12H15ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |
InChIキー |
QRHVQFBRGJCEMK-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




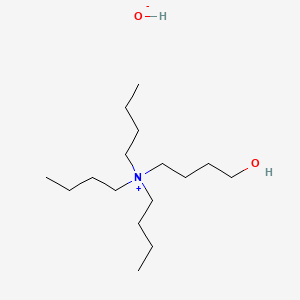
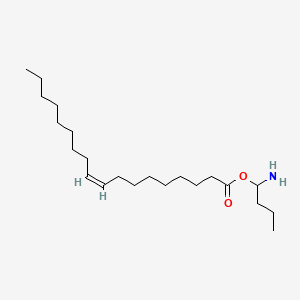
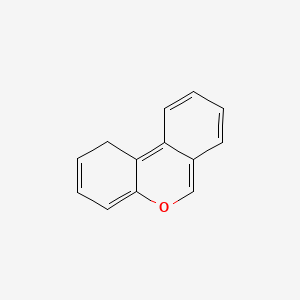
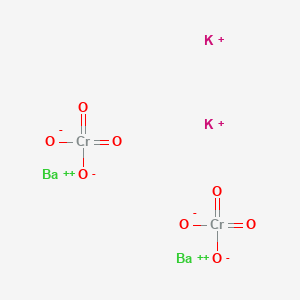
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
